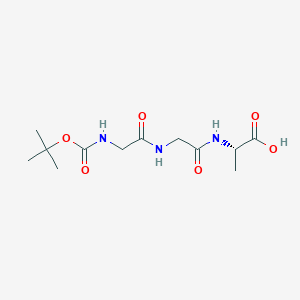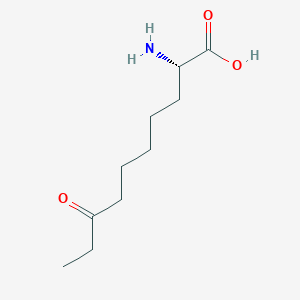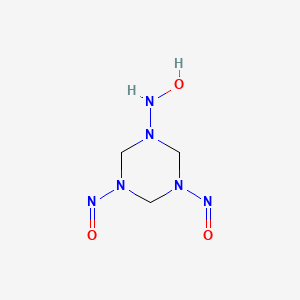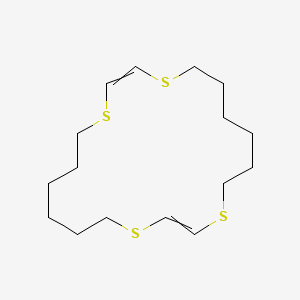![molecular formula C7H12N2O B14237982 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane CAS No. 246862-32-8](/img/structure/B14237982.png)
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane is a heterocyclic compound characterized by a unique tricyclic structure containing oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical ring contraction of 8-oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes, which results in the formation of the desired tricyclic structure . The reaction conditions often include the use of specific solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen and oxygen functionalities within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to amine or alcohol derivatives .
Applications De Recherche Scientifique
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aza-5,9-diazatricyclo[5.2.1.0~2,5~]decane: Similar in structure but contains nitrogen instead of oxygen.
8-Oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes: Precursor compounds used in the synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane.
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and biologically active compounds .
Propriétés
Numéro CAS |
246862-32-8 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
8-oxa-5,9-diazatricyclo[5.2.1.02,5]decane |
InChI |
InChI=1S/C7H12N2O/c1-2-9-4-5-3-6(7(1)9)8-10-5/h5-8H,1-4H2 |
Clé InChI |
JLQINZYFAYPJTK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C1C3CC(C2)ON3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)



